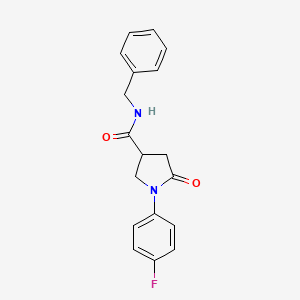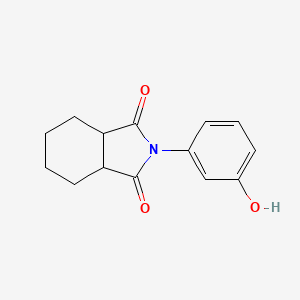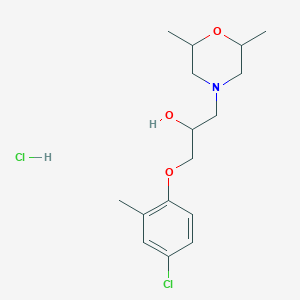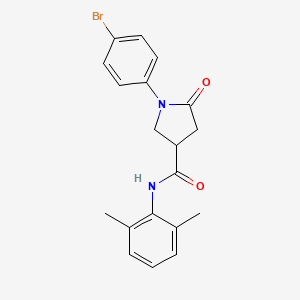![molecular formula C19H17ClN2O5 B5209080 N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5209080.png)
N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine, also known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, and addiction.
Mechanism of Action
N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 exerts its pharmacological effects by selectively blocking the mGluR5 receptor. This receptor is involved in various physiological processes, such as synaptic plasticity, learning, and memory. By blocking this receptor, N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 can modulate the activity of various neurotransmitters, such as glutamate, dopamine, and GABA, which are implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 has been shown to have several biochemical and physiological effects. For example, studies have shown that N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 can increase the release of dopamine in the prefrontal cortex, which is implicated in various psychiatric disorders. Similarly, N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 can increase the levels of GABA in the amygdala, which is involved in anxiety and fear responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 is its high selectivity for the mGluR5 receptor, which allows for more precise modulation of neurotransmitter activity. However, one of the limitations of N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 is its relatively low solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930. For example, further studies are needed to elucidate the precise mechanisms by which N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 modulates neurotransmitter activity. Additionally, studies are needed to investigate the potential therapeutic applications of N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 in various neurological and psychiatric disorders. Finally, studies are needed to develop more efficient and cost-effective synthesis methods for N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930.
Synthesis Methods
The synthesis of N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 involves several steps, including the reaction of 2-chlorobenzoyl chloride with glycine, followed by the condensation of the resulting compound with 4-methoxyphenylacetic acid. The final step involves the acylation of the resulting compound with acryloyl chloride. The purity and yield of N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 can be improved by several purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. For example, studies have shown that N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 can reduce anxiety-like behavior in animal models, suggesting its potential use in the treatment of anxiety disorders. Similarly, N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 has been shown to have antidepressant-like effects in animal models, suggesting its potential use in the treatment of depression.
properties
IUPAC Name |
2-[[(Z)-2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-27-13-8-6-12(7-9-13)10-16(19(26)21-11-17(23)24)22-18(25)14-4-2-3-5-15(14)20/h2-10H,11H2,1H3,(H,21,26)(H,22,25)(H,23,24)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIDSYDRUJOJOT-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)NCC(=O)O)\NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(Z)-2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5209001.png)

![ethyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5209011.png)
![1-(2-chlorophenyl)-5-{[(3,5-dimethoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209019.png)

![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5209036.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5209038.png)

![3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209049.png)
![4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B5209061.png)

![2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B5209070.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5209074.png)
![5-(2-chloro-6-fluorobenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5209090.png)